molecular formula C14H12FN3 B11068199 2-Amino-4-(2-fluorophenyl)-5,6-dimethylpyridine-3-carbonitrile

2-Amino-4-(2-fluorophenyl)-5,6-dimethylpyridine-3-carbonitrile

Cat. No.: B11068199
M. Wt: 241.26 g/mol
InChI Key: PKQLPLARAXPESD-UHFFFAOYSA-N
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Description

2-Amino-4-(2-fluorophenyl)-5,6-dimethylpyridine-3-carbonitrile is a synthetic organic compound with a complex structure, featuring a pyridine ring substituted with amino, fluorophenyl, dimethyl, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(2-fluorophenyl)-5,6-dimethylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the fluorophenyl group through a Suzuki coupling reaction. The amino group can be introduced via nucleophilic substitution, and the carbonitrile group is often added using a cyanation reaction.

Example Synthetic Route:

    Formation of the Pyridine Ring: Starting from a suitable precursor, such as 2,3-dimethylpyridine, the ring is constructed through cyclization reactions.

    Suzuki Coupling Reaction: The fluorophenyl group is introduced using a palladium-catalyzed Suzuki coupling reaction between a boronic acid derivative of fluorobenzene and the pyridine ring.

    Nucleophilic Substitution: The amino group is introduced by reacting the intermediate with an amine source under basic conditions.

    Cyanation Reaction: The carbonitrile group is added using a cyanating agent like copper(I) cyanide.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective and scalable reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(2-fluorophenyl)-5,6-dimethylpyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The fluorophenyl group is particularly interesting due to its ability to enhance binding affinity and selectivity.

Medicine

In medicinal chemistry, 2-Amino-4-(2-fluorophenyl)-5,6-dimethylpyridine-3-carbonitrile is investigated for its potential as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for developing treatments for diseases such as cancer or neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with specific electronic or optical properties. Its unique substituents allow for fine-tuning the material’s characteristics.

Mechanism of Action

The mechanism by which 2-Amino-4-(2-fluorophenyl)-5,6-dimethylpyridine-3-carbonitrile exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The fluorophenyl group can enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. The amino and carbonitrile groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(2-chlorophenyl)-5,6-dimethylpyridine-3-carbonitrile
  • 2-Amino-4-(2-bromophenyl)-5,6-dimethylpyridine-3-carbonitrile
  • 2-Amino-4-(2-methylphenyl)-5,6-dimethylpyridine-3-carbonitrile

Uniqueness

Compared to its analogs, 2-Amino-4-(2-fluorophenyl)-5,6-dimethylpyridine-3-carbonitrile is unique due to the presence of the fluorophenyl group. Fluorine atoms can significantly alter the electronic properties of the molecule, enhancing its stability, lipophilicity, and binding affinity to biological targets. This makes it a valuable compound for developing new pharmaceuticals and materials with specific desired properties.

Properties

Molecular Formula

C14H12FN3

Molecular Weight

241.26 g/mol

IUPAC Name

2-amino-4-(2-fluorophenyl)-5,6-dimethylpyridine-3-carbonitrile

InChI

InChI=1S/C14H12FN3/c1-8-9(2)18-14(17)11(7-16)13(8)10-5-3-4-6-12(10)15/h3-6H,1-2H3,(H2,17,18)

InChI Key

PKQLPLARAXPESD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=C1C2=CC=CC=C2F)C#N)N)C

Origin of Product

United States

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